

# Spectroscopic Characterization of 2-Methyl-4-phenyl-7-quinolinol: A Technical Guide

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## Compound of Interest

Compound Name:	2-Methyl-4-phenyl-7-quinolinol
CAS No.:	92855-40-8
Cat. No.:	B1530924

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This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Methyl-4-phenyl-7-quinolinol**. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed interpretation of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. Beyond data presentation, this guide offers insights into the experimental considerations and the rationale behind spectral assignments, ensuring a comprehensive understanding of the molecule's spectroscopic signature.

## Introduction: The Significance of 2-Methyl-4-phenyl-7-quinolinol

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. The compound **2-Methyl-4-phenyl-7-quinolinol**, possessing a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 7-position, presents a unique electronic and structural profile. Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for the rational design of new

therapeutic agents. NMR spectroscopy is an indispensable tool for this purpose, providing atomic-level information on the molecular architecture.

## Predicted $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **2-Methyl-4-phenyl-7-quinolinol** is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the quinoline ring system, the phenyl substituent, and the hydroxyl and methyl groups.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-Methyl-4-phenyl-7-quinolinol**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	~9.5 - 10.5	singlet (broad)	-
H5	~7.8 - 8.0	doublet	~8.5
H8	~7.0 - 7.2	doublet	~2.5
H6	~6.8 - 7.0	doublet of doublets	~8.5, ~2.5
H3	~7.3 - 7.5	singlet	-
Phenyl H (ortho)	~7.4 - 7.6	multiplet	-
Phenyl H (meta, para)	~7.2 - 7.4	multiplet	-
-CH <sub>3</sub>	~2.5 - 2.7	singlet	-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

## Rationale for Chemical Shift Assignments:

- Hydroxyl Proton (-OH): The phenolic proton at the 7-position is expected to be significantly deshielded due to hydrogen bonding and the aromatic nature of the quinoline ring, appearing as a broad singlet at a downfield chemical shift.

- Quinoline Protons (H5, H6, H8): The protons on the quinoline ring are in the aromatic region. H5 is ortho to the nitrogen and is expected to be the most downfield of the carbocyclic ring protons. The hydroxyl group at C7 will influence the chemical shifts of the adjacent protons, H6 and H8.
- Proton at C3: The proton at the 3-position is on the heterocyclic ring and its chemical shift is influenced by the adjacent phenyl and methyl groups.
- Phenyl Protons: The protons of the phenyl group at C4 will appear as multiplets in the aromatic region.
- Methyl Protons (-CH<sub>3</sub>): The methyl group at the 2-position is attached to the quinoline ring and will appear as a singlet in the upfield region of the aromatic spectrum.

## Predicted <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **2-Methyl-4-phenyl-7-quinolinol**

Carbon Assignment	Predicted Chemical Shift (ppm)
C7	~155 - 158
C2	~158 - 162
C4	~148 - 150
C8a	~145 - 148
C4a	~125 - 128
C5	~120 - 123
C8	~118 - 120
C6	~115 - 118
C3	~121 - 124
Phenyl C (ipso)	~138 - 140
Phenyl C (ortho)	~128 - 130
Phenyl C (meta)	~127 - 129
Phenyl C (para)	~125 - 127
-CH <sub>3</sub>	~23 - 26

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

## Rationale for Chemical Shift Assignments:

- Carbons Bearing Heteroatoms (C2, C7): The carbons directly attached to the nitrogen (C2) and the oxygen of the hydroxyl group (C7) are expected to be the most deshielded and appear at the lowest field.
- Quaternary Carbons (C4, C4a, C8a): These carbons will generally have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system.

- **Aromatic Carbons:** The remaining carbons of the quinoline and phenyl rings will resonate in the typical aromatic region (110-150 ppm).
- **Methyl Carbon (-CH<sub>3</sub>):** The carbon of the methyl group will appear at the most upfield position due to its sp<sup>3</sup> hybridization.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

### Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the **2-Methyl-4-phenyl-7-quinolinol** sample. Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is often a good choice for quinolinol compounds due to its high polarity and ability to dissolve a wide range of organic molecules.<sup>[1]</sup> Chloroform-d (CDCl<sub>3</sub>) can also be used. The choice of solvent can influence chemical shifts, so it must be reported.<sup>[1]</sup>
- **Concentration:** For <sup>1</sup>H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.<sup>[1]</sup> For <sup>13</sup>C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.<sup>[1]</sup>
- **Internal Standard:** Tetramethylsilane (TMS) is the universally accepted internal standard for <sup>1</sup>H and <sup>13</sup>C NMR, with its signal set to 0.00 ppm.<sup>[1]</sup> Most deuterated solvents are available with TMS already added.
- **Sample Filtration:** To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.<sup>[1]</sup>

### Data Acquisition

- **Instrument Setup:** The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for <sup>1</sup>H to ensure adequate signal dispersion.
- **Locking and Shimming:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to achieve sharp, symmetrical peaks.<sup>[1]</sup>

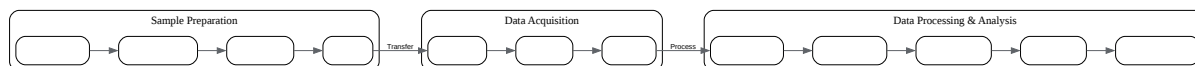
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Sequence: A standard single-pulse experiment is typically used.
  - Number of Scans: 8 to 16 scans are usually sufficient.
  - Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: A delay of 2-5 seconds is recommended.

## Data Processing and Interpretation

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
- Peak Picking and Integration: The chemical shift of each peak is determined. For  $^1\text{H}$  NMR, the area under each peak is integrated to determine the relative number of protons.
- Structure Elucidation: The chemical shifts, multiplicities, coupling constants (for  $^1\text{H}$  NMR), and integrations are used to assign the signals to the specific nuclei in the **2-Methyl-4-phenyl-7-quinolinol** molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments if necessary.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **2-Methyl-4-phenyl-7-quinolinol**.



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Caption: Workflow for NMR Analysis of **2-Methyl-4-phenyl-7-quinolinol**.

## Conclusion

This technical guide provides a comprehensive overview of the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data for **2-Methyl-4-phenyl-7-quinolinol**. By understanding the predicted chemical shifts and the rationale behind them, and by following a robust experimental protocol, researchers can confidently characterize this important molecule. The structural insights gained from NMR spectroscopy are fundamental for advancing the development of new quinoline-based therapeutics.

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